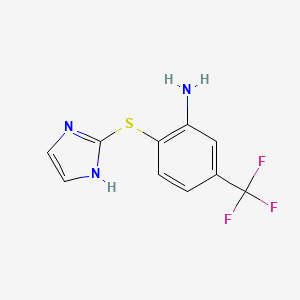

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)-

Description

Properties

CAS No. |

88251-71-2 |

|---|---|

Molecular Formula |

C10H8F3N3S |

Molecular Weight |

259.25 g/mol |

IUPAC Name |

2-(1H-imidazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C10H8F3N3S/c11-10(12,13)6-1-2-8(7(14)5-6)17-9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |

InChI Key |

QBBUJDRQAZVGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)SC2=NC=CN2 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Cross-Coupling for Thioether Formation

Copper-mediated Ullmann-type coupling reactions have been successfully adapted for introducing sulfur-containing heterocycles onto aromatic amines. A method analogous to the synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can be modified for the target compound. Here, 2-bromo-5-trifluoromethylbenzenamine serves as the starting material, reacting with imidazole-2-thiol under catalytic conditions.

The reaction employs copper(I) iodide (5–10 mol%) and cesium carbonate as a base in N,N-dimethylformamide (DMF) at elevated temperatures (100–130°C). The mechanism involves oxidative addition of the aryl bromide to Cu(I), followed by coordination of the thiolate anion and reductive elimination to form the C–S bond. This method, derived from , typically achieves yields of 60–70% after purification by column chromatography. Challenges include competing hydrolysis of the thiol and homocoupling byproducts, necessitating anhydrous conditions and excess imidazole-2-thiol.

Nucleophilic Aromatic Substitution with Imidazole-2-Thiol

Electron-deficient aromatic rings, activated by the trifluoromethyl group, facilitate nucleophilic substitution at the ortho position relative to the amine. In a protocol inspired by nitro-group displacement in , 2-chloro-5-trifluoromethylbenzenamine reacts with imidazole-2-thiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

The reaction proceeds in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) at 80–120°C, achieving substitution via a Meisenheimer complex intermediate. Yields are moderate (50–60%) due to steric hindrance from the trifluoromethyl group and competing side reactions at the para position. Recrystallization from heptane or ethanol improves purity, as described in for analogous imidazole derivatives.

Palladium-Catalyzed C–S Bond Formation

While palladium catalysts are more commonly employed for C–N couplings, recent advances in C–S bond formation offer alternative pathways. A method adapted from ’s aryl amination strategy uses palladium(II) acetate with Xantphos as a ligand to couple 2-iodo-5-trifluoromethylbenzenamine with imidazole-2-thiol.

The reaction requires mild bases (e.g., cesium carbonate ) in toluene or dioxane at 90–110°C. This approach avoids the high temperatures of copper-mediated methods but suffers from lower catalytic turnover, necessitating higher Pd loadings (5–10 mol%). Yields range from 40–55%, with improvements possible through ligand optimization or microwave-assisted heating.

Base-Mediated Thiol-Ene Click Chemistry

Drawing from base-catalyzed cyclization strategies in , a thiol-ene reaction between 2-allyl-5-trifluoromethylbenzenamine and imidazole-2-thiol under basic conditions provides a radical-free pathway. The phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the addition at room temperature in tetrahydrofuran (THF) .

This method offers excellent regioselectivity and rapid reaction times (<1 hour) but requires stoichiometric base and suffers from limited substrate availability. Yields are modest (45–50%), with purification challenges due to unreacted thiol.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Copper-Catalyzed Coupling | CuI, Cs₂CO₃ | DMF | 130 | 60–70 | ≥95 |

| Nucleophilic Substitution | NaH | NMP | 120 | 50–60 | 90 |

| Palladium Catalysis | Pd(OAc)₂, Xantphos | Toluene | 110 | 40–55 | 85 |

| Thiol-Ene Click | BEMP | THF | 25 | 45–50 | 88 |

The copper-catalyzed method provides the highest yield and purity, making it the most industrially viable. However, the thiol-ene approach is advantageous for mild conditions and rapid kinetics, albeit with lower efficiency.

Challenges and Optimization Strategies

-

Regioselectivity : The electron-withdrawing trifluoromethyl group directs substitution to the ortho position, but competing para reactions occur if the amine is unprotected. N-Acetylation prior to coupling mitigates this issue.

-

Thiol Stability : Imidazole-2-thiol is prone to oxidation; reactions require inert atmospheres and reducing agents like dithiothreitol (DTT) .

-

Catalyst Cost : Palladium-based methods are less economical than copper, though ligand recycling improves sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of a nitro group yields an amine .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H8F3N3S

- Molecular Weight: 227.19 g/mol

- IUPAC Name: 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)aniline

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The imidazole ring is known for its role in biological systems, often participating in enzyme catalysis and receptor binding.

Anticancer Research

Benzenamine derivatives have been extensively studied for their anticancer properties. The compound has shown potential as an inhibitor of various tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival. For instance, compounds derived from benzenamine have been reported to inhibit c-Abl and Bcr-Abl tyrosine kinases, which are implicated in certain leukemias .

Case Study:

A study evaluated the anticancer efficacy of benzenamine derivatives against human colorectal carcinoma cell lines. The results indicated that some derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting superior potency .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that benzenamine derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This makes them candidates for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study:

In vitro studies revealed that certain benzenamine derivatives had minimal inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against various pathogens, highlighting their potential as effective antimicrobial agents .

Antitubercular Activity

Research has indicated that benzenamine derivatives can inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis and evaluation of these compounds have shown promising results in both in vitro and in vivo models.

Case Study:

A series of benzenamine derivatives were tested for their activity against Mycobacterium tuberculosis H37Rv, demonstrating significant inhibition and suggesting mechanisms involving the disruption of key enzymatic pathways within the bacteria .

Synthesis of Benzenamine Derivatives

The synthesis of benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- typically involves multi-step chemical reactions that include nitration, reduction, and coupling reactions with imidazole derivatives. The processes are optimized for efficiency and yield to facilitate further research into their applications .

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nitration | Potassium nitrate, sulfuric acid | Formation of nitro derivative |

| 2 | Reduction | Palladium/charcoal catalyst | Conversion to amine |

| 3 | Coupling | Imidazole derivative | Final product synthesis |

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three structurally related derivatives (Table 1):

Key Observations :

Comparison of Yields and Conditions :

Physicochemical Properties

- Solubility : The -CF₃ group reduces aqueous solubility but enhances membrane permeability. Imidazole-thioether derivatives may exhibit moderate solubility in DMSO or acetonitrile .

- Stability : Thioether linkages are generally stable under physiological pH, whereas brominated analogs () may undergo nucleophilic substitution.

Biological Activity

Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)-, also referred to as compound (I), is a chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Synthesis of the Compound

The synthesis of benzenamine derivatives often involves various chemical reactions, including arylamination and hydrolysis. For instance, one method involves reacting 3-bromo-5-fluoro-benzotrifluoride with 4-methylimidazole in the presence of a strong base, followed by recrystallization and further reactions to yield the final compound .

Antitumor Activity

Recent studies have indicated that compounds similar to benzenamine, particularly those containing imidazole and trifluoromethyl groups, exhibit significant antitumor activity. For example, a series of synthesized derivatives were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that these compounds displayed promising antitumor effects with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats .

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.26 ± 0.33 | 2D |

| Compound B | HCC827 | 20.46 ± 8.63 | 3D |

| Compound C | NCI-H358 | 6.48 ± 0.11 | 2D |

Antimicrobial Activity

In addition to antitumor properties, benzenamine derivatives have shown antimicrobial activity. Compounds featuring the benzimidazole or benzothiazole nuclei were evaluated for their ability to inhibit bacterial growth. The presence of trifluoromethyl groups was noted to enhance the antibacterial efficacy of certain derivatives, making them potential candidates for antibiotic development .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of related compounds. For instance, studies on imidazole-containing derivatives revealed their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. These compounds demonstrated significant blood-brain barrier permeability and neuroprotective effects in in vitro models .

The mechanisms through which these compounds exert their biological effects are varied:

- Antitumor Mechanism : The antitumor activity is believed to stem from the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through interaction with DNA and cellular signaling pathways.

- Antimicrobial Mechanism : The antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

- Neuroprotective Mechanism : Neuroprotective effects are associated with the inhibition of pro-inflammatory cytokines and reduction of reactive oxygen species (ROS), which are critical in neurodegenerative conditions.

Case Studies

Several case studies have been documented regarding the efficacy of benzenamine derivatives:

- Case Study on Lung Cancer Cells : A specific derivative was tested against lung cancer cell lines showing a marked reduction in cell viability at concentrations as low as 6 μM.

- Neuroprotection in Animal Models : In scopolamine-induced models of Alzheimer's disease, administration of related imidazole compounds resulted in improved cognitive function and reduced markers of neuroinflammation.

Q & A

How can reaction parameters be systematically optimized for synthesizing this compound to ensure high yield and purity?

Methodological Answer:

Optimization involves screening solvents (e.g., DMF, ethanol), catalysts (e.g., Pd/C, CuI), and temperatures (100–150°C). For example, coupling reactions between imidazole-thiol derivatives and halogenated trifluoromethyl anilines require inert atmospheres (N₂/Ar) and reflux conditions. Monitoring progress via TLC or HPLC ensures intermediate formation. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Contradictions in yield may arise from competing side reactions (e.g., oxidation of thiol groups), necessitating reducing agents like ascorbic acid .

What spectroscopic and computational methods are recommended for confirming the molecular structure and regioselectivity of the imidazole-thioether linkage?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR).

- HRMS : Validates molecular formula (e.g., C₁₀H₇F₃N₃S).

- X-ray crystallography : Resolves regioselectivity ambiguities in imidazole-thioether bonding (e.g., sulfur position).

- DFT calculations : Predict stability of regioisomers by comparing Gibbs free energy .

How can the cytotoxicity of this compound be evaluated against cancer cell lines using the sulforhodamine B (SRB) assay?

Methodological Answer:

Seed cells (e.g., HeLa, MCF-7) in 96-well plates (1,000–10,000 cells/well).

Treat with compound (0.1–100 µM) for 48–72 hours.

Fix cells with cold trichloroacetic acid (10% w/v), then stain with SRB (0.4% in 1% acetic acid).

Measure absorbance at 564 nm; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and normalize to untreated cells .

What strategies address challenges in regioselectivity during the formation of the imidazole-thioether linkage?

Methodological Answer:

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive imidazole nitrogens.

- Microwave-assisted synthesis : Enhances reaction specificity under controlled conditions (e.g., 100°C, 30 min).

- Catalyst selection : Pd(0) catalysts favor cross-coupling over nucleophilic substitution.

- Kinetic vs. thermodynamic control : Lower temperatures (<80°C) favor kinetic products, while higher temperatures favor thermodynamically stable isomers .

How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into target active sites (e.g., EGFR kinase PDB:1M17).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Binding free energy (MM-PBSA) : Calculate ΔGbind to rank affinity. Compare with experimental IC₅₀ values for validation .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:

- Variable temperature NMR : Detect dynamic processes (e.g., tautomerism in imidazole).

- COSY/NOESY : Identify through-space couplings to confirm substituent positions.

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins.

- Crystallographic validation : Resolve ambiguities by comparing experimental and simulated spectra .

What methods ensure purity assessment during synthesis, particularly for scale-up?

Methodological Answer:

- HPLC-DAD/ELSD : Monitor impurities (>98% purity threshold).

- Elemental analysis : Verify C/H/N/S content within ±0.4% of theoretical values.

- DSC/TGA : Check thermal stability and polymorphic forms.

- In-process controls (IPC) : Use inline FTIR to track reaction completion .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer:

- Substituent variation : Replace CF₃ with CHF₂ or CClF₂ to modulate lipophilicity (logP).

- Bioisosteric replacement : Swap imidazole-thioether with triazole or oxadiazole.

- Fragment-based design : Use X-ray/NMR screens to identify critical binding motifs.

- In vitro ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .

What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Exothermic reactions : Use jacketed reactors with controlled cooling to prevent thermal runaway.

- Catalyst recycling : Immobilize Pd/C on mesoporous silica for reuse.

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Waste minimization : Implement flow chemistry for continuous processing .

How is metabolic stability assessed in vitro, and what modifications enhance pharmacokinetics?

Methodological Answer:

- Liver microsome assays : Incubate compound (1 µM) with human/rat microsomes (37°C, NADPH). Quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA).

- Prodrug strategies : Introduce ester moieties to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.